3-Fluoro-4-methoxyaniline
Overview
Description
3-Fluoro-4-methoxyaniline is a chemical compound that is part of the aniline family, characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.
Synthesis Analysis
The synthesis of 3-Fluoro-4-methoxyaniline can be achieved through several methods. One approach involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield 3-Fluoro-4-methoxyaniline. This process involves the use of protection and deprotection steps for the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methoxyaniline consists of a benzene ring with a methoxy group at the 4-position and a fluorine atom at the 3-position. The presence of these substituents can influence the electronic properties of the molecule, as well as its reactivity. The exact molecular geometry and electronic distribution would require further analysis through spectroscopic techniques or computational methods, which are not detailed in the provided papers.
Chemical Reactions Analysis
3-Fluoro-4-methoxyaniline can participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom. For instance, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine, a related compound, shows evidence of substitution reactions that involve different triplet excited states, indicating complex reaction pathways that could also be relevant to 3-Fluoro-4-methoxyaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-methoxyaniline, such as melting point, boiling point, solubility, and stability, are not explicitly detailed in the provided papers. However, the presence of the fluorine atom is known to affect the chemical shift in NMR spectroscopy due to its electronegativity, and this could be used to analyze the compound's structure . Additionally, the methoxy group could confer increased solubility in organic solvents compared to the parent aniline compound.
Scientific Research Applications
Synthesis of Complex Organic Compounds
- 3-Fluoro-4-methoxyaniline is used in the synthesis of diverse organic compounds. For example, it plays a crucial role in Ullmann methoxylation, facilitating the preparation of compounds like 2-Fluoro-4-Methoxyaniline, which are significant in the field of organic synthesis (Ragan et al., 2003).
Imaging Agent for Viral Infection and Gene Therapy
- This compound has been investigated for its potential as an imaging agent in PET (Positron Emission Tomography). Specifically, derivatives of 3-Fluoro-4-methoxyaniline, such as [18F]FHBG, show promise for imaging viral infections or transfected cells in gene therapy (Alauddin & Conti, 1998).
Synthesis of Fluorinated Heterocyclic Compounds
- It's utilized in the creation of fluorinated heterocyclic compounds. Research has shown its application in synthesizing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting its versatility in chemical synthesis (Shi, Wang, & Schlosser, 1996).
Wastewater Treatment
- In environmental science, 3-Fluoro-4-methoxyaniline derivatives are explored for treating wastewater containing toxic chemicals, especially in the dye and pharmaceutical industries. Studies on Fenton-like oxidation processes have involved methoxyanilines, demonstrating their relevance in environmental remediation (Chaturvedi & Katoch, 2020).
Synthesis of Biologically Active Compounds
- It is used in the synthesis of biologically active compounds, such as anti-tyrosinase and anti-melanogenic agents, which are important in dermatology and cosmetic science. Derivatives like N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline have shown significant activity in inhibiting skin hyperpigmentation (Singpanna et al., 2022).
Innovations in Polymer Science
- Research has explored its application in polymer science, particularly in synthesizing soluble conducting polymers. The ortho-methoxyaniline polymer, closely related to 3-Fluoro-4-methoxyaniline, exhibits promising characteristics for industrial applications (Macinnes & Funt, 1988).
Safety And Hazards
3-Fluoro-4-methoxyaniline may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation and is harmful if inhaled. It is toxic if inhaled, causes serious eye irritation, and causes skin irritation. It is harmful in contact with skin and is harmful if swallowed .
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWAPDSCYTZUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342364 | |
Record name | 3-Fluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxyaniline | |
CAS RN |
366-99-4 | |
Record name | 3-Fluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FLUORO-4-METHOXYANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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